Methyl 4-({[2-(thien-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}amino)benzoate
Overview
Description
Methyl 4-({[2-(thien-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}amino)benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[2-(thien-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}amino)benzoate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Thienylsulfonyl Group: This step involves sulfonylation, where a thiophene derivative is reacted with a sulfonyl chloride in the presence of a base.
Coupling with Benzoic Acid Derivative: The final step involves coupling the tetrahydroisoquinoline derivative with a benzoic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[2-(thien-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The thienylsulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl 4-({[2-(thien-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}amino)benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for developing new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of Methyl 4-({[2-(thien-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The tetrahydroisoquinoline core can interact with neurotransmitter receptors, while the thienylsulfonyl group can modulate enzyme activity. These interactions can influence various biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(thien-2-ylsulfonyl)amino]benzoate
- 4-[methyl(thien-2-ylsulfonyl)amino]butanoic acid
Uniqueness
Methyl 4-({[2-(thien-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}amino)benzoate is unique due to its combination of a tetrahydroisoquinoline core with a thienylsulfonyl group. This unique structure allows it to interact with a broader range of biological targets compared to similar compounds, making it a versatile tool in scientific research.
Properties
IUPAC Name |
methyl 4-[(2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carbonyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S2/c1-29-22(26)15-8-10-18(11-9-15)23-21(25)19-13-16-5-2-3-6-17(16)14-24(19)31(27,28)20-7-4-12-30-20/h2-12,19H,13-14H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHDPJUEOKTQKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3CN2S(=O)(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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